2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Description
2-((4-Chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a benzothiazole-derived acetamide hybrid with a nitro group at the 6-position of the benzothiazole core, a pyridin-3-ylmethyl substituent on the acetamide nitrogen, and a 4-chlorophenylthio moiety attached via a sulfur atom. Its molecular formula is CₙHₓNₓOₓS₂, with a molecular weight of ~454.5 g/mol (estimated from structurally similar compounds in –16). This compound is hypothesized to exhibit biological activity against kinase targets (e.g., VEGFR-2) or antiproliferative pathways, based on structural analogs described in and .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O3S2/c22-15-3-6-17(7-4-15)30-13-20(27)25(12-14-2-1-9-23-11-14)21-24-18-8-5-16(26(28)29)10-19(18)31-21/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBXAPAWFSKKFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CSC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and specific activities, particularly its anticancer and anti-inflammatory properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This is achieved by reacting appropriate thiophenol derivatives with halogenated acetamides under basic conditions.
- Nitration : The introduction of the nitro group at the 6-position of the benzo[d]thiazole is accomplished using a mixture of nitric and sulfuric acids.
- Thioether Formation : The resultant thiazole is reacted with 4-chlorothiophenol to form the thioether linkage.
- Acetylation : Finally, acetylation with acetic anhydride yields the target compound.
Anticancer Properties
Research indicates that 2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide exhibits significant antiproliferative activity against various cancer cell lines, particularly lung cancer cells (A549). In vitro studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which are implicated in tumor growth and inflammation:
- COX Inhibition : The compound demonstrated a COX-1 inhibition rate of 59.52% and COX-2 inhibition of 50.59%, significantly outperforming standard chemotherapeutics like cisplatin .
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| 2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide | 59.52 | 50.59 |
| Cisplatin | 24.41 | 43.07 |
The mechanism underlying the biological activity of this compound involves several pathways:
- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules, leading to apoptosis in cancer cells.
- Interaction with Enzymes : The thioether moiety may modulate enzyme activities, particularly those involved in inflammatory responses and cell proliferation.
Case Studies
Several studies have explored the biological effects of this compound:
- In Vitro Studies : A study assessed the cytotoxicity of various derivatives against A549 cells and NIH/3T3 healthy cell lines, revealing that the compound exhibited lower IC50 values (less than 3.9 µg/mL) compared to standard treatments .
- Molecular Docking Studies : Molecular docking simulations indicated favorable interactions between the compound and active sites of COX enzymes, supporting its potential as an anti-lung cancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural features and properties of the target compound with similar benzothiazole-acetamide derivatives:
Key Observations
Benzothiazole Substituents: The 6-nitro group in the target compound (vs. 6-Methyl or 6-ethoxy substituents (e.g., in and ) reduce electronegativity, which may decrease target affinity but improve solubility.
Arylthio Group Variations :
- The 4-chlorophenylthio moiety in the target compound offers greater lipophilicity and steric bulk compared to 4-fluorophenylthio (–16). Chlorine’s larger atomic radius may enhance hydrophobic interactions in target binding pockets.
Acetamide Nitrogen Substituents: Pyridin-3-ylmethyl (target) vs. pyridin-2-ylmethyl (): The position of the pyridine nitrogen affects hydrogen bonding and π-π stacking interactions. Pyridin-3-ylmethyl may allow better spatial alignment with kinase hinge regions.
Biological Activity :
- Compounds with 6-nitrobenzothiazole and thiadiazol-ureido moieties (e.g., 6d in ) exhibit potent VEGFR-2 inhibition (IC₅₀: 0.28 µM), suggesting the target compound may share similar kinase-targeting efficacy.
- 4-Chlorophenylthio analogs are unexplored in the provided evidence, but chloro-substituted aryl groups are common in bioactive molecules due to their balance of lipophilicity and electronic effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : Coupling reactions using carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane with triethylamine as a base, similar to methods described for analogous acetamide derivatives .
- Step 2 : Purification via recrystallization from methanol/acetone mixtures (1:1) to achieve high yields (72–91%, as seen in related thiazole-acetamide syntheses) .
- Key Considerations : Monitor reaction progress using TLC, and optimize stoichiometry to avoid side products from competing nucleophiles (e.g., pyridine or thiol groups).
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Identify protons on the pyridin-3-ylmethyl group (δ 4.5–5.0 ppm for N–CH2) and nitrobenzo[d]thiazol aromatic signals (δ 8.0–8.5 ppm) .
- IR Spectroscopy : Confirm the presence of the thioacetamide C=S stretch (~650–750 cm⁻¹) and nitro group (~1520 cm⁻¹) .
- X-ray Crystallography : Resolve torsional angles between the chlorophenylthio and nitrobenzo[d]thiazol moieties (e.g., dihedral angles >75° as in dichlorophenyl-thiazole analogs) .
Q. How do functional groups influence the compound’s physicochemical properties?
- Methodological Answer :
- 4-Chlorophenylthio Group : Enhances lipophilicity (logP ~3.5–4.0) and metabolic stability, as observed in trifluoromethyl-substituted analogs .
- Nitrobenzo[d]thiazol : Acts as an electron-withdrawing group, potentially influencing redox behavior in biological assays .
- Pyridin-3-ylmethyl : Facilitates hydrogen bonding with target proteins, critical for binding affinity studies .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be systematically addressed?
- Methodological Answer :
- Structural Validation : Ensure batch-to-batch consistency via HPLC purity checks (>95%) and elemental analysis .
- Assay Optimization : Use standardized cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Statistical Modeling : Apply Design of Experiments (DoE) to identify variables (e.g., concentration, incubation time) causing discrepancies, as demonstrated in flow-chemistry optimizations .
Q. What strategies resolve challenges in scaling up synthesis while maintaining yield?
- Methodological Answer :
- Continuous-Flow Chemistry : Implement microreactors to control exothermic reactions (e.g., nitro group reduction) and improve reproducibility .
- Solvent Selection : Replace dichloromethane with greener alternatives (e.g., ethyl acetate) to reduce toxicity without compromising coupling efficiency .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps, balancing cost and reaction rate .
Q. How can computational methods predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR), focusing on the nitrobenzo[d]thiazol moiety’s orientation in the ATP-binding pocket .
- MD Simulations : Simulate solvation effects (e.g., explicit water models) to assess stability of the pyridin-3-ylmethyl group in aqueous environments .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl vs. F on phenyl rings) with IC50 values from enzyme inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
